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Compound of Interest

Compound Name: tert-Butyl acetylcarbamate

Cat. No.: B055960

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and
synthetic data for tert-Butyl acetylcarbamate (also known as tert-butyl N-acetylcarbamate), a
valuable building block in organic synthesis. This document details its synthesis, provides a
summary of its key spectroscopic characteristics, and outlines the experimental protocols for its
characterization.

Core Spectroscopic Data

While comprehensive, publicly available experimental spectra for tert-Butyl acetylcarbamate
are limited, the following tables summarize the expected and reported spectroscopic data
based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~2.1-23 Singlet 3H CHs (Acetyl)
~1.5 Singlet 9H C(CHs)s (tert-Butyl)
~8.5-95 Broad Singlet 1H NH
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Table 2: Predicted 3C NMR Spectroscopic Data for tert-Butyl Acetylcarbamate

Chemical Shift (8) ppm

Assighment

~170 - 175 C=0 (Acetyl)
~150 - 155 C=0 (Carbamate)
~80 -85 C(CHs)3

~28 C(CHs)s3

~24 CHs (Acetyl)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for tert-Butyl Acetylcarbamate

Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch

~2980 Strong C-H Stretch (tert-Butyl)
~1740 Strong C=0 Stretch (Carbamate)
~1700 Strong C=0 Stretch (Acetyl)
~1530 Medium N-H Bend

~1250 Strong C-N Stretch

~1160 Strong C-O Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for tert-Butyl Acetylcarbamate
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miz Interpretation

160.09 [M+H]* (Protonated Molecule)
104.05 [M - CaHs + H]* (Loss of isobutylene)
86.06 [M - CaHs - H20 + H]*

57.07 [CaHo]* (tert-Butyl cation)

43.02 [CH3CO]J* (Acetyl cation)

Experimental Protocols

Synthesis of tert-Butyl Acetylcarbamate[1][2]

A practical synthesis of tert-Butyl acetylcarbamate has been reported involving the reaction

of N-(t-Boc)thioacetamide in the presence of a natural phosphate catalyst.[1][2]

Materials:

N-(t-Boc)thioacetamide

e Amino ester hydrochloride salt

e Triethylamine

e Dry solvent (e.g., Dichloromethane)
o Natural Phosphate (NP) catalyst

o Celite

e Cyclohexane

o Ethyl acetate

Procedure:
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To a solution of N-(t-Boc)thioacetamide (0.5 mmol), an amino ester hydrochloride salt (0.5
mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL), add the Natural Phosphate
catalyst (87.6 mg) with stirring.

Stir the reaction mixture for 30 minutes at room temperature.
Filter the mixture through a pad of Celite.

The crude product is then purified by column chromatography using a cyclohexane/ethyl
acetate eluent system to yield crystalline tert-Butyl acetylcarbamate.

N-(t-Boc)thioacetamide,
Amino Ester HCI,
Triethylamine

Dry Solvent

Natural Phosphate
(NP)

Mixing and Stirring
(30 min, RT) .—’.—’{ tert-Butyl Acetylcarbamate

Click to download full resolution via product page

Caption: Synthetic workflow for tert-Butyl acetylcarbamate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified tert-Butyl acetylcarbamate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5
mm NMR tube.

H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a
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relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64
scans are co-added to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using
a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse width, a
spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds. A larger number of
scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C
isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended for its simplicity and minimal sample preparation. Place a small amount of the
crystalline tert-Butyl acetylcarbamate directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal should be recorded prior to the sample
measurement and automatically subtracted. Co-adding 16 to 32 scans will improve the
spectral quality.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

 lonization and Analysis: Introduce the sample into the mass spectrometer via direct infusion
or through a liquid chromatography (LC-MS) system. Electrospray ionization (ESI) in positive
ion mode is a suitable method for this molecule. Acquire the mass spectrum in a full scan
mode to identify the protonated molecule [M+H]*. The mass range should be set to scan
beyond the expected molecular weight of 159.18 g/mol .
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Caption: Experimental workflow for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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